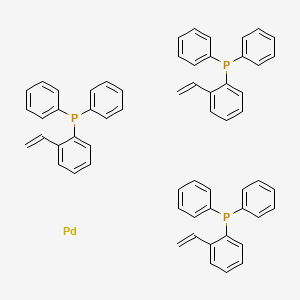
(2-Ethenylphenyl)-diphenylphosphane;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethenylphenyl)-diphenylphosphane;palladium is a complex organophosphorus compound that features a palladium center coordinated to a (2-ethenylphenyl)-diphenylphosphane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethenylphenyl)-diphenylphosphane;palladium typically involves the reaction of (2-ethenylphenyl)-diphenylphosphane with a palladium precursor. One common method is the use of palladium(II) acetate as the palladium source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the palladium complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethenylphenyl)-diphenylphosphane;palladium undergoes various types of chemical reactions, including:
Oxidation: The palladium center can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: Reduction reactions can occur at the palladium center, typically using reducing agents like hydrogen or hydrides.
Substitution: The ligand can participate in substitution reactions, where the (2-ethenylphenyl)-diphenylphosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides. Reactions are typically carried out under mild conditions to prevent degradation of the complex.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used. These reactions often require elevated temperatures and pressures.
Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents or additional ligands that can displace the (2-ethenylphenyl)-diphenylphosphane ligand.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
Applications De Recherche Scientifique
(2-Ethenylphenyl)-diphenylphosphane;palladium has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization.
Material Science: The compound is explored for its potential in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in the production of specialty polymers.
Mécanisme D'action
The mechanism of action of (2-Ethenylphenyl)-diphenylphosphane;palladium involves the coordination of the palladium center to the (2-ethenylphenyl)-diphenylphosphane ligand. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine;palladium: A widely used palladium complex in catalysis, known for its effectiveness in cross-coupling reactions.
(2-Methylphenyl)-diphenylphosphane;palladium: Similar to (2-ethenylphenyl)-diphenylphosphane;palladium but with a methyl group instead of an ethenyl group.
(2-Ethenylphenyl)-diphenylphosphane;nickel: A nickel analog of the compound, used in similar catalytic applications.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which can participate in additional reactions, providing more versatility in catalytic applications. The specific electronic and steric properties of the (2-ethenylphenyl)-diphenylphosphane ligand also contribute to the distinct reactivity and selectivity of this compound in various chemical processes.
Propriétés
Numéro CAS |
113509-39-0 |
|---|---|
Formule moléculaire |
C60H51P3Pd |
Poids moléculaire |
971.4 g/mol |
Nom IUPAC |
(2-ethenylphenyl)-diphenylphosphane;palladium |
InChI |
InChI=1S/3C20H17P.Pd/c3*1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19;/h3*2-16H,1H2; |
Clé InChI |
UZTQLDCDDKNXQC-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

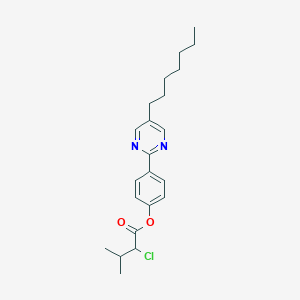



![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)

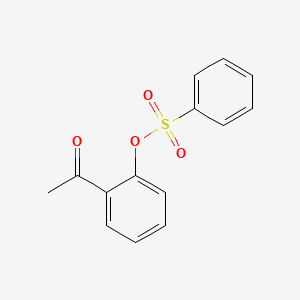

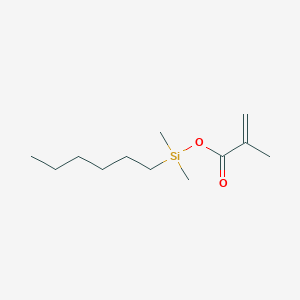
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
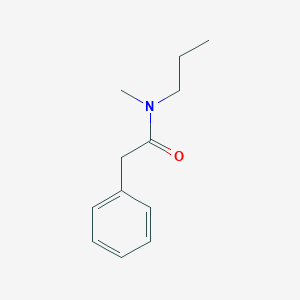
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
